molecular formula C13H13NOS B6367703 4-(4-Ethylthiophenyl)-2-hydroxypyridine CAS No. 1261915-55-2

4-(4-Ethylthiophenyl)-2-hydroxypyridine

Cat. No.: B6367703
CAS No.: 1261915-55-2
M. Wt: 231.32 g/mol
InChI Key: WVLISYJVVHTISR-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)-2-hydroxypyridine (CAS: 1261915-59-6) is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl (-OH) group at position 2 and a 4-ethylthiophenyl moiety at position 3. Its molecular formula is C₁₃H₁₃NOS, with a molecular weight of 231.31 g/mol.

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-12-5-3-10(4-6-12)11-7-8-14-13(15)9-11/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLISYJVVHTISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylthiophenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylthiophenol and 2-chloropyridine.

    Nucleophilic Substitution: The 4-ethylthiophenol undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-120°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethylthiophenyl)-2-hydroxypyridine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylthiophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The ethylthiophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-hydroxypyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethylthiophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS: 1261895-92-4)
  • Structure : Differs by a carboxy (-COOH) and fluorine substituent on the phenyl ring.
  • Molecular Weight : 233.20 g/mol (vs. 231.31 g/mol for the target compound).
  • Properties : The carboxy group increases polarity, reducing lipophilicity compared to the ethylthio group. Fluorine’s electron-withdrawing effect may alter electronic distribution, impacting binding interactions in biological systems.
2.1.2 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine (CAS: 1261907-11-2)
  • Structure : Ethoxycarbonyl (-COOEt) and fluorine substituents.
  • Molecular Weight : 277.25 g/mol.
  • Properties : The ethoxycarbonyl group introduces ester functionality, enhancing hydrolytic instability compared to the ethylthio group. This may limit its utility in aqueous environments .
2.1.3 6-(4-Ethylphenyl)pyridine-3-carboxylic Acid
  • Structure : Carboxylic acid at position 3 and ethylphenyl at position 5.
  • Comparison : The carboxylic acid group increases hydrophilicity, contrasting with the ethylthio group’s lipophilic nature. Such differences influence pharmacokinetic properties like absorption and metabolism .
2.2.1 Antimicrobial Activity
  • Pyridine-Based Copper Complexes: Copper complexes with 2-hydroxypyridine ligands exhibit superoxide scavenging activity (49.07–130.23 mM IC₅₀) and antimicrobial effects against S. aureus and E. coli.
  • Thienopyridine Derivatives: Show broad-spectrum activity against Gram-positive and Gram-negative bacteria.
2.2.2 Enzyme Inhibition
  • Urease Inhibition: A silver(I) complex with 2-hydroxypyridine demonstrated potent urease inhibition.

Physicochemical Properties

Property 4-(4-Ethylthiophenyl)-2-hydroxypyridine 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
Molecular Weight (g/mol) 231.31 233.20 277.25
Key Substituents -SCH₂CH₃, -OH -COOH, -F, -OH -COOEt, -F, -OH
Lipophilicity (Predicted) High (logP ~3.2) Moderate (logP ~1.8) Moderate (logP ~2.5)
Melting Point Not reported Not reported Not reported
Biological Relevance Potential antimicrobial, enzyme inhibition Heterocyclic building block Ester hydrolysis susceptibility

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